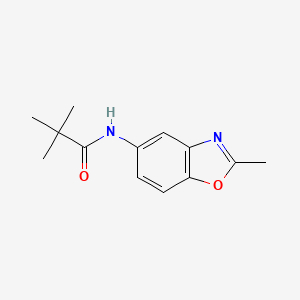![molecular formula C16H14N2O2 B7474710 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been widely used in scientific research to investigate the role of the PI3K pathway in various physiological and pathological processes.
Wirkmechanismus
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, such as Akt and mTOR, which are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one is its specificity for the PI3K pathway, which allows for the selective investigation of this pathway without affecting other signaling pathways. However, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, the use of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one in vivo may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
1. Development of more potent and selective PI3K inhibitors for clinical use in cancer therapy.
2. Investigation of the role of the PI3K pathway in other physiological and pathological processes, such as inflammation and neurodegenerative diseases.
3. Combination therapy with 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one and other targeted agents to improve the efficacy of cancer treatment.
4. Development of new delivery systems to improve the solubility and bioavailability of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one for in vivo studies.
5. Investigation of the off-target effects of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one on other signaling pathways to better understand its mechanism of action.
Synthesemethoden
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxycoumarin. The key step involves the reaction between 7-hydroxycoumarin and 2-(dimethylamino)ethyl methacrylate to form the intermediate compound, which is then further reacted with 2-bromo-5-methylpyridine to yield 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been extensively used in scientific research as a pharmacological tool to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, such as Akt and mTOR, in a dose-dependent manner.
Eigenschaften
IUPAC Name |
4-methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(19)20-14-10-12(6-7-13(11)14)17-15-5-3-4-8-18(15)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHTVELIXMJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3C=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

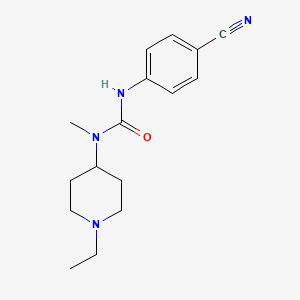

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
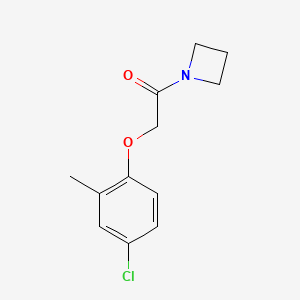
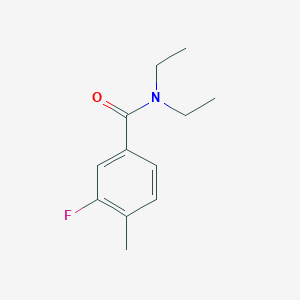
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

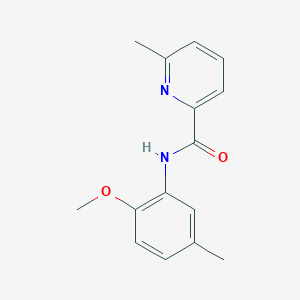
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)


